molecular formula C9H19O4P B15319589 Cyclohexylmethyldimethylphosphate

Cyclohexylmethyldimethylphosphate

Cat. No.: B15319589
M. Wt: 222.22 g/mol
InChI Key: OGTXONYQPOFHEB-UHFFFAOYSA-N
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Description

The compound of interest, Cyclohexyl Methyl Methylphosphonate (CAS RN: 7040-52-0), is an organophosphonate with the molecular formula C₈H₁₇O₃P and an average molecular weight of 192.19 g/mol . Structurally, it consists of a phosphorus atom bonded to three groups: a cyclohexyl group, a methyl group, and a methylphosphonate moiety.

Organophosphonates like cyclohexyl methyl methylphosphonate are widely used as flame retardants, plasticizers, and intermediates in chemical synthesis. Their stability and resistance to hydrolysis make them valuable in materials science, though their toxicity profiles require careful handling .

Properties

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

cyclohexylmethyl dimethyl phosphate

InChI

InChI=1S/C9H19O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3

InChI Key

OGTXONYQPOFHEB-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OCC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexylmethyldimethylphosphate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanol with dimethylphosphoryl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyldimethylphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the compound into cyclohexylmethyldimethylphosphine.

    Substitution: Nucleophilic substitution reactions can replace the dimethylphosphate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include this compound oxide, cyclohexylmethyldimethylphosphine, and various substituted derivatives.

Scientific Research Applications

Cyclohexylmethyldimethylphosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexylmethyldimethylphosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical for regulating cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclohexyl methyl methylphosphonate with structurally or functionally related organophosphorus compounds, based on molecular properties, applications, and regulatory status.

Compound Name Molecular Formula CAS RN Molecular Weight (g/mol) Key Substituents Regulatory Schedule Primary Applications
Cyclohexyl Methyl Methylphosphonate C₈H₁₇O₃P 7040-52-0 192.19 Cyclohexyl, methyl, methylphosphonate 2B04 Flame retardants, plasticizers
Dimethyl Methylphosphonate (DMMP) C₃H₉O₃P 756-79-6 124.08 Two methyl groups, methylphosphonate 2B04 Flame retardant, solvent, chemical warfare precursor
Dimethyl Phosphite C₂H₇O₃P 868-85-9 110.05 Two methoxy groups, hydrogen 3B10 Intermediate for pesticides, lubricants
2-Ethylhexyl Methylphosphonofluoridate C₉H₂₀FO₂P 458-71-9 216.22 2-Ethylhexyl, methyl, fluorine 1A01 Chemical warfare agents (nerve agents)
Cyclohexyl Diphenyl Phosphate C₁₈H₂₁O₄P 4281-67-8 332.34 Cyclohexyl, two phenyl groups N/A Plasticizers, flame retardants

Key Differences

Structural Variation: Cyclohexyl methyl methylphosphonate contains a cyclohexyl group and a methylphosphonate group, distinguishing it from DMMP (two methyl groups) and dimethyl phosphite (hydrogen substituent) . Fluorine-containing compounds like 2-ethylhexyl methylphosphonofluoridate exhibit higher toxicity and are regulated under stricter schedules (e.g., 1A01 for chemical weapons) .

Applications :

  • Cyclohexyl methyl methylphosphonate and cyclohexyl diphenyl phosphate share applications in flame retardancy , but the latter’s phenyl groups enhance thermal stability .
  • DMMP is a precursor for chemical weapons (e.g., sarin gas) but also serves as a solvent in industrial processes .

Regulatory Status: Compounds with fluorine (e.g., 2-ethylhexyl methylphosphonofluoridate) are tightly controlled under Schedule 1A01 due to their use in nerve agents, whereas phosphonates like cyclohexyl methyl methylphosphonate fall under Schedule 2B04 for dual-use monitoring .

DMMP and dimethyl phosphite are more extensively studied, with known risks of irritation and environmental persistence .

Research Findings and Limitations

  • Synthetic Pathways: Cyclohexyl methyl methylphosphonate is synthesized via nucleophilic substitution between cyclohexanol and methyl methylphosphonochloridate, a method shared with other phosphonates .
  • Environmental Impact: Organophosphonates like DMMP and cyclohexyl derivatives exhibit moderate biodegradability but may accumulate in aquatic systems due to their stability .
  • Data Gaps : Detailed toxicokinetic studies for cyclohexyl methyl methylphosphonate are sparse compared to DMMP, highlighting the need for further research .

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